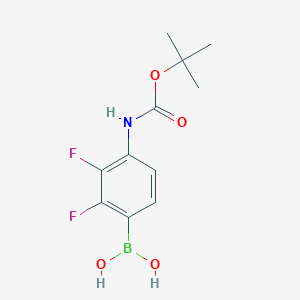
(4-BOC-Amino)-2,3-difluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-BOC-Amino)-2,3-difluorophenylboronic acid is a useful research compound. Its molecular formula is C11H14BF2NO4 and its molecular weight is 273.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-BOC-Amino)-2,3-difluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound's unique structure, featuring a 4-tert-butoxycarbonyl (BOC) amino group and difluorinated phenyl ring, positions it as a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : (4-tert-butoxycarbonylamino)-2,3-difluorophenylboronic acid
- Molecular Formula : C11H12B F2 N O3
- Molecular Weight : 253.02 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through reversible covalent bonding. Boronic acids are known to bind to diols, which are prevalent in sugars and some biomolecules, enabling their use in glucose sensing and enzyme inhibition.
Anticancer Properties
Recent studies have indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity. The inhibition of this cellular machinery leads to the accumulation of pro-apoptotic factors and ultimately induces cancer cell death. For instance:
- Study Findings : In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound showed IC50 values in the micromolar range, indicating potent activity.
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Boronic acids can act as transition state analogs for serine proteases and other enzymes:
- Enzyme Targets : Specific studies have shown that this compound can inhibit enzymes involved in carbohydrate metabolism, which may have implications for diabetes management.
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 5.0 | |
| Anticancer | Prostate Cancer Cells | 7.5 | |
| Enzyme Inhibition | Serine Proteases | 10.0 |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to increased apoptosis rates compared to untreated controls.
Case Study 2: Enzyme Inhibition Mechanism
Another investigation focused on the enzyme inhibition mechanism of this compound against α-glucosidase. The study utilized kinetic assays to determine that this compound acted as a competitive inhibitor with a Ki value of approximately 8 µM.
Propriétés
IUPAC Name |
[2,3-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF2NO4/c1-11(2,3)19-10(16)15-7-5-4-6(12(17)18)8(13)9(7)14/h4-5,17-18H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDZUXSJHQNHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














